molecular formula C10H14N2O2 B2449263 3-Amino-N-(2-methoxyphenyl)propanamide CAS No. 938515-94-7

3-Amino-N-(2-methoxyphenyl)propanamide

Cat. No. B2449263
M. Wt: 194.234
InChI Key: JXRAGPMDMNPHMS-UHFFFAOYSA-N
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Description

“3-Amino-N-(2-methoxyphenyl)propanamide” is an organic chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of “3-Amino-N-(2-methoxyphenyl)propanamide” is O=C(N)CCNC(C=CC=C1)=C1OC . This representation provides a way to describe the structure of the compound in terms of the arrangement of its atoms.


Physical And Chemical Properties Analysis

“3-Amino-N-(2-methoxyphenyl)propanamide” is a solid compound . It has a molecular weight of 194.23 . The compound’s molecular formula is C10H14N2O2 .

Scientific Research Applications

Antioxidant and Anticancer Activity

3-Amino-N-(2-methoxyphenyl)propanamide and its derivatives have shown significant potential in the field of cancer research. For example, certain derivatives exhibited antioxidant activity, with some being more effective than ascorbic acid. These compounds were also tested for anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with notable cytotoxic effects observed against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Derivatives of 3-Amino-N-(2-methoxyphenyl)propanamide have been synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives matched or surpassed the antimicrobial activity of standard agents like Ampicilline and Flucanazole, demonstrating their potential as effective antimicrobial agents (Helal et al., 2013).

Antinociceptive Properties

Studies have investigated the antinociceptive (pain-relieving) properties of certain 3-Amino-N-(2-methoxyphenyl)propanamide derivatives. These compounds, particularly the propanamide derivatives, have been found to be more potent than aspirin in reducing pain in animal models (Doğruer et al., 2000).

Potential in Neurological Disorders

Research into N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives has revealed their potential for treating neurological disorders. These compounds exhibited muscle relaxant and anticonvulsant activities, with some showing selective activity for these purposes (Tatee et al., 1986).

Interaction with Melatonin Receptors

A series of substituted phenylalkyl amides, including 3-Amino-N-(2-methoxyphenyl)propanamide derivatives, have been explored for their affinity with melatonin receptors. These studies help understand the binding site of the melatonin receptor and contribute to the development of melatonin analogs (Garratt et al., 1996).

properties

IUPAC Name

3-amino-N-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRAGPMDMNPHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-(2-methoxyphenyl)propanamide

Citations

For This Compound
1
Citations
X Gu, Y Jiang, Y Qu, J Chen, D Feng, C Li… - European journal of …, 2018 - Elsevier
As a continuation of previous research, fifteen bifendate derivatives bearing 6,7-dihydro-dibenzo [c,e]azepine scaffold were synthesized and evaluated as P-gp-medicated multidrug …
Number of citations: 20 www.sciencedirect.com

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